Technical Whitepaper: Physicochemical Profiling, Synthesis, and Analytical Workflows for 4-(Diphenoxymethyl)-2-methoxyphenol (CAS 94134-78-8)
Technical Whitepaper: Physicochemical Profiling, Synthesis, and Analytical Workflows for 4-(Diphenoxymethyl)-2-methoxyphenol (CAS 94134-78-8)
Executive Summary & Structural Significance
4-(Diphenoxymethyl)-2-methoxyphenol (CAS 94134-78-8) is a highly specialized, sterically hindered organic compound characterized by a guaiacyl (2-methoxyphenol) core linked to a lipophilic diphenoxymethyl moiety . In advanced chemical research, this molecule serves a dual purpose: it acts as a robust model compound for studying aryl-ether linkages in lignin depolymerization, and it functions as a lipophilic scaffold in pharmaceutical drug development.
As a Senior Application Scientist, understanding the causality between this molecule's structure and its physical behavior is paramount. The bulky diphenyl acetal group significantly increases the molecule's hydrophobicity, dictating strict requirements for its synthesis, extraction, and chromatographic separation.
Quantitative Physicochemical Profiling
To effectively manipulate this compound in the laboratory, researchers must base their experimental designs on its fundamental thermodynamic and structural properties . The table below synthesizes its core quantitative data alongside the scientific causality that drives benchtop decision-making.
| Property | Value | Causality / Scientific Implication |
| CAS Number | 94134-78-8 | Unique identifier for regulatory, safety, and procurement tracking. |
| Molecular Formula | C20H18O4 | High carbon-to-heteroatom ratio inherently dictates strong lipophilicity. |
| Molecular Weight | 322.35 g/mol | Falls well within Lipinski's Rule of 5, making it a viable scaffold for drug discovery. |
| Boiling Point | 501 ºC (at 760 mmHg) | Exceptionally high BP driven by extensive aromatic π-π stacking and dispersion forces. |
| Density | 1.213 g/cm³ | Denser than water; dictates that the organic layer will be the bottom phase in halogenated solvent extractions. |
| XLogP3-AA | 4.8 | Highly hydrophobic. Requires non-polar solvents for dissolution and high organic modifiers in HPLC. |
| TPSA | 47.9 Ų | Low Topological Polar Surface Area ensures excellent theoretical membrane permeability. |
| H-Bond Donors/Acceptors | 1 / 4 | The phenolic -OH acts as the sole donor, while the ether oxygens act as weak acceptors. |
Synthetic Methodology: Acetalization of Vanillin
The structural core of 4-(Diphenoxymethyl)-2-methoxyphenol is essentially the diphenyl acetal of vanillin. The synthesis relies on an acid-catalyzed nucleophilic addition of phenol to the aldehyde group of vanillin.
Protocol 1: Self-Validating Synthesis Workflow
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Objective: Synthesize the target compound while suppressing thermodynamic reversion.
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Causality: Acetal formation is an equilibrium reaction that generates water as a byproduct. Because water hydrolyzes the acetal back to the aldehyde, it must be continuously removed from the system to drive the reaction forward (Le Chatelier's Principle).
Step-by-Step Procedure:
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Reagent Charging: In a flame-dried 500 mL round-bottom flask, combine 1.0 equivalent of vanillin (electrophile) and 2.5 equivalents of phenol (nucleophile). The slight excess of phenol compensates for potential homocoupling side reactions.
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Catalysis & Dehydration: Add 0.05 equivalents of p-toluenesulfonic acid (pTSA). Suspend the mixture in 200 mL of anhydrous toluene. Causality: pTSA provides the necessary protons to activate the aldehyde carbonyl without introducing aqueous media, while toluene acts as an ideal azeotropic solvent.
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Azeotropic Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C.
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Self-Validating QC (In-Process): Perform Thin-Layer Chromatography (TLC) every 2 hours using a Hexane:Ethyl Acetate (8:2) mobile phase. The system validates its own progression: the reaction is deemed complete only when the vanillin spot (lower Rf due to the polar aldehyde) completely disappears, replaced by the highly non-polar product spot (higher Rf ).
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Workup: Cool to room temperature. Wash the organic layer with 5% NaHCO3 to neutralize the pTSA and extract unreacted phenol as water-soluble sodium phenoxide. Dry over anhydrous Na2SO4 and recrystallize from cold ethanol.
Figure 1: Acid-catalyzed acetalization pathway of vanillin to form the target diphenyl acetal.
Analytical Characterization: Reverse-Phase HPLC
Given the compound's high lipophilicity (XLogP3 = 4.8), standard analytical approaches will result in excessive column retention and peak broadening. A specialized reverse-phase high-performance liquid chromatography (RP-HPLC) method is required .
Protocol 2: Self-Validating HPLC Quantification
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Objective: Isolate and quantify the target compound from complex reaction matrices.
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Causality: To overcome the strong hydrophobic interactions between the diphenyl acetal moiety and the C18 stationary phase, a high-organic mobile phase must be utilized.
Step-by-Step Procedure:
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Sample Preparation: Dissolve the purified crystal in HPLC-grade Acetonitrile (MeCN) to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen over nylon or cellulose to prevent the hydrophobic binding of the analyte to the filter membrane, which would artificially lower the quantified yield.
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System Equilibration: Equilibrate a high-efficiency reverse-phase column (e.g., Newcrom R1, 150 x 4.6 mm, 5 µm) with a mobile phase of 70% MeCN / 30% Water (containing 0.1% Formic Acid) at a flow rate of 1.0 mL/min.
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Injection & Elution: Inject 10 µL of the sample. Run an isocratic elution for 15 minutes.
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Detection: Monitor UV absorbance at 280 nm. Causality: Both the guaiacyl core and the diphenyl ether moieties exhibit strong π−π∗ transitions at 280 nm, ensuring a maximum signal-to-noise ratio.
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Self-Validating QC (System Suitability): Spike the sample with an internal standard (e.g., biphenyl). The analytical run is only validated if the resolution ( Rs ) between the target peak and the internal standard is >2.0, and the target peak symmetry factor falls strictly between 0.9 and 1.1.
Figure 2: Self-validating reverse-phase HPLC workflow for hydrophobic analyte quantification.
References
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Title : 4-(Diphenoxymethyl)-2-methoxyphenol | C20H18O4 Source : PubChem, National Institutes of Health URL :[Link]
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Title : 4-(Diphenoxymethyl)-2-methoxyphenol Detail Source : CAS Common Chemistry, American Chemical Society URL :[Link]
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Title : 4-(diphenoxymethyl)-2-methoxyphenol | CAS#:94134-78-8 Source : Chemsrc Chemical Database URL :[Link]
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Title : Separation of 4-(Diphenoxymethyl)-2-methoxyphenol Source : SIELC Technologies Application Notes URL : [Link]
